molecular formula C11H14N4O5 B4328312 4-(morpholin-4-ylmethyl)-2,6-dinitroaniline

4-(morpholin-4-ylmethyl)-2,6-dinitroaniline

Cat. No. B4328312
M. Wt: 282.25 g/mol
InChI Key: CBCKREOWIWGVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(morpholin-4-ylmethyl)-2,6-dinitroaniline, commonly known as MADIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 308.3 g/mol. In

Mechanism of Action

The mechanism of action of MADIA is not fully understood. However, it is believed that MADIA works by inhibiting the activity of certain enzymes in the target organism, leading to cell death.
Biochemical and Physiological Effects
MADIA has been shown to have significant biochemical and physiological effects on various organisms. In plants, MADIA has been shown to inhibit the growth and development of roots and shoots. In animals, MADIA has been shown to cause significant toxicity, including liver and kidney damage.

Advantages and Limitations for Lab Experiments

MADIA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. However, MADIA has several limitations, including its toxicity and potential environmental impact.

Future Directions

There are several future directions for research on MADIA. One potential application is in the development of new pesticides and herbicides that are more effective and less harmful to the environment. Another potential application is in the development of new explosive materials that are safer and more stable than existing materials. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of MADIA.

Scientific Research Applications

MADIA has been studied extensively for its potential applications in various scientific fields, including chemistry, biology, and material science. In chemistry, MADIA has been used as a starting material for the synthesis of other compounds. In biology, MADIA has been investigated for its potential as a pesticide and herbicide. In material science, MADIA has been studied for its potential as an explosive material.

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-2,6-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c12-11-9(14(16)17)5-8(6-10(11)15(18)19)7-13-1-3-20-4-2-13/h5-6H,1-4,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKREOWIWGVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholin-4-ylmethyl)-2,6-dinitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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